N-[(4-bromothiophen-2-yl)methyl]aniline
Description
N-[(4-bromothiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C11H10BrNS and a molecular weight of 268.17 g/mol . This compound features a bromine-substituted thiophene ring attached to a methyl group, which is further connected to an aniline moiety.
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C11H10BrNS/c12-9-6-11(14-8-9)7-13-10-4-2-1-3-5-10/h1-6,8,13H,7H2 |
InChI Key |
KDSDIAYLTVBXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize N-[(4-bromothiophen-2-yl)methyl]aniline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4. The reaction is carried out at elevated temperatures, around 90°C, to facilitate the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde .
Industrial Production Methods
The use of palladium catalysts and boronic acids or esters is common in large-scale production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine: Investigated for its potential biological activity and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]aniline largely depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: Similar structure but with an additional bromine atom and a methylene bridge.
4-Bromo-2-methylaniline: Lacks the thiophene ring but shares the aniline moiety.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]aniline is unique due to the presence of both a bromine-substituted thiophene ring and an aniline moiety.
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]aniline is a specialized organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in drug discovery.
Structural Characteristics
This compound features a brominated thiophene ring attached to an aniline moiety. Its molecular formula is C₁₃H₁₃BrN, with a molecular weight of approximately 282.20 g/mol. The presence of the bromine atom on the thiophene ring significantly influences its chemical reactivity and biological properties, allowing for interactions such as hydrogen bonding and π-π stacking, which are crucial for modulating various biological pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as either a nucleophile or electrophile depending on the reaction conditions. Potential mechanisms include:
- Enzyme Inhibition : Interacting with active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Binding to receptors and altering cellular signaling pathways.
- DNA Interaction : Influencing DNA replication or transcription processes.
Biological Activities
Research has indicated various potential biological activities for this compound:
- Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations indicate that this compound may possess anticancer properties, particularly against certain cancer cell lines .
- Neuroprotective Effects : Some analogs have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step processes such as the Suzuki-Miyaura cross-coupling reaction. The key steps include:
- Formation of the Thiophene Intermediate : Reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde.
- Coupling Reaction : Utilizing a palladium catalyst at elevated temperatures to achieve the desired product with high yields (up to 95%) .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer). Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory effects, highlighting its potential use in developing new antimicrobial agents.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
